Nε,Nε,Nε-Trimethyllysine-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

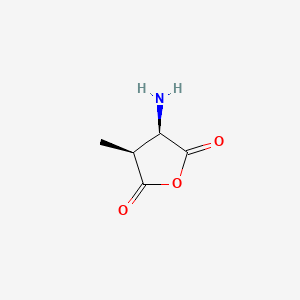

Nε,Nε,Nε-Trimethyllysine-d9 is a labeled analogue of Nε,Nε,Nε-Trimethyllysine . It is a metabolite and cofactor on the metabolic pathways . The CAS Number is 1182037-78-0 . The molecular weight is 197.32 and the molecular formula is C9H11D9N2O2 .

Molecular Structure Analysis

The molecular structure of Nε,Nε,Nε-Trimethyllysine-d9 is similar to that of Nε,Nε,Nε-Trimethyllysine, with the difference being the presence of deuterium (D) instead of hydrogen (H) in the former .Physical And Chemical Properties Analysis

Nε,Nε,Nε-Trimethyllysine-d9 is a solid substance . It should be stored at 4° C .Applications De Recherche Scientifique

Biochemistry: Biomarker Analysis

Nε,Nε,Nε-Trimethyllysine-d9: is utilized in biochemistry as a stable isotope-labeled standard for biomarker discovery. It aids in the quantification of trimethyllysine levels in biological samples, which is crucial for understanding the role of lysine methylation in cellular processes .

Pharmacology: Drug Metabolism Studies

In pharmacology, Nε,Nε,Nε-Trimethyllysine-d9 serves as a deuterium-labeled analogue of trimethyllysine. This allows researchers to investigate the pharmacokinetics and metabolic pathways of drugs, as the deuterium label provides a traceable marker that can be followed through various metabolic transformations .

Molecular Biology: Epigenetic Research

This compound is significant in molecular biology for studying epigenetic modifications. It’s used as a tracer to understand the dynamics of lysine methylation, a post-translational modification that affects gene expression and regulation .

Clinical Research: Diagnostic Development

Nε,Nε,Nε-Trimethyllysine-d9: is instrumental in clinical research for developing diagnostic assays. It helps in the accurate measurement of trimethyllysine as a potential biomarker for various diseases, including cardiovascular conditions and metabolic disorders .

Neuroscience: Neurochemical Studies

In neuroscience, the labeled compound is used to trace the biosynthesis and degradation pathways of neurotransmitters that involve lysine residues. This can provide insights into the neurochemical basis of brain function and neurological diseases .

Environmental Science: Microbial Metabolism

The labeled trimethyllysine is also applied in environmental science to study the metabolic activities of microbial communities. It helps in tracking the flow of nitrogen and carbon through different microbial processes, which is essential for understanding ecosystem dynamics .

Mécanisme D'action

Target of Action

Nε,Nε,Nε-Trimethyllysine-d9 is a labeled analogue of Nε,Nε,Nε-Trimethyllysine . It is a metabolite and cofactor on the metabolic pathways .

Mode of Action

Nε,Nε,Nε-Trimethyllysine-d9 serves as a precursor for gut flora-dependent formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA) . This indicates that it interacts with gut flora to produce TMAVA, which may have further downstream effects.

Biochemical Pathways

The primary biochemical pathway that Nε,Nε,Nε-Trimethyllysine-d9 is involved in is the metabolic pathway . As a metabolite and cofactor, it plays a crucial role in various biochemical reactions within this pathway.

Pharmacokinetics

It’s worth noting that the deuterium labeling of nε,nε,nε-trimethyllysine-d9 has the potential to affect its pharmacokinetic and metabolic profiles .

Result of Action

As a precursor for the formation of tmava, it can be inferred that its action would result in the production of this compound .

Action Environment

Given its interaction with gut flora , it can be speculated that factors affecting gut flora, such as diet and antibiotics, could potentially influence its action.

Propriétés

| { "Design of the Synthesis Pathway": [ "The synthesis of Nε,Nε,Nε-Trimethyllysine-d9 can be achieved by the alkylation of Nε,Nε,Nε-trimethyllysine with deuterated methyl iodide.", "The starting material Nε,Nε,Nε-trimethyllysine can be obtained commercially or synthesized from lysine via a series of steps.", "The reaction involves the alkylation of Nε,Nε,Nε-trimethyllysine with deuterated methyl iodide in the presence of a base such as potassium carbonate." ], "Starting Materials": [ "Lysine", "Formaldehyde", "Acetic anhydride", "Sodium borohydride", "Methyl iodide-d3", "Potassium carbonate" ], "Reaction": [ "Step 1: Lysine is reacted with formaldehyde and acetic anhydride to form Nε-formyllysine.", "Step 2: Nε-formyllysine is reduced using sodium borohydride to form Nε-acetyllysine.", "Step 3: Nε-acetyllysine is reacted with formaldehyde and acetic anhydride to form Nε-acetyl-Nδ-formyllysine.", "Step 4: Nε-acetyl-Nδ-formyllysine is reduced using sodium borohydride to form Nε-acetyl-Nδ-methyllysine.", "Step 5: Nε-acetyl-Nδ-methyllysine is reacted with methyl iodide-d3 in the presence of potassium carbonate to form Nε,Nε,Nε-trimethyllysine-d9." ] } | |

Numéro CAS |

1182037-78-0 |

Formule moléculaire |

C9H20N2O2 |

Poids moléculaire |

197.326 |

Nom IUPAC |

(2S)-2-amino-6-[tris(trideuteriomethyl)azaniumyl]hexanoate |

InChI |

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3 |

Clé InChI |

MXNRLFUSFKVQSK-DQBSYZJZSA-N |

SMILES |

C[N+](C)(C)CCCCC(C(=O)[O-])N |

Synonymes |

(5S)-5-Amino-5-carboxy-N,N,N-tri(methyl-d3)-1-pentanaminium Inner Salt; Lysine betaine-d9 ; 6-N-Trimethyl L-Lysine-d9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)